molecular formula C17H19N5O3 B7064748 Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate

Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate

Cat. No.: B7064748
M. Wt: 341.4 g/mol
InChI Key: XBEKOMNZZHHAHE-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an azetidine ring, and a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridine rings and the carbamoylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-[3-(pyridin-2-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate
  • Ethyl 6-[3-(pyridin-4-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate

These compounds share similar structures but differ in the position of the pyridine ring. The unique positioning of the pyridine ring in this compound can lead to different chemical and biological properties, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-25-16(23)12-5-6-15(19-8-12)22-10-14(11-22)21-17(24)20-13-4-3-7-18-9-13/h3-9,14H,2,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEKOMNZZHHAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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